6-Methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one

Lipophilicity Membrane Permeability Drug-Likeness

6-Methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one (CAS 915868-21-2) is a synthetic chromen-2-one (coumarin) derivative bearing a 6-methoxy substituent and a 3-(4-(2-methylprop-2-enyl)piperazine-1-carbonyl) moiety. It belongs to the class of chromenone-piperazine hybrids, a scaffold recognized in patent literature as sirtuin-modulating compounds.

Molecular Formula C19H22N2O4
Molecular Weight 342.395
CAS No. 915868-21-2
Cat. No. B2760094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one
CAS915868-21-2
Molecular FormulaC19H22N2O4
Molecular Weight342.395
Structural Identifiers
SMILESCC(=C)CN1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O
InChIInChI=1S/C19H22N2O4/c1-13(2)12-20-6-8-21(9-7-20)18(22)16-11-14-10-15(24-3)4-5-17(14)25-19(16)23/h4-5,10-11H,1,6-9,12H2,2-3H3
InChIKeyXILMQSYMPGNRPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

915868-21-2 Procurement Guide: 6-Methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one Core Sirtuin-Modulating Scaffold


6-Methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one (CAS 915868-21-2) is a synthetic chromen-2-one (coumarin) derivative bearing a 6-methoxy substituent and a 3-(4-(2-methylprop-2-enyl)piperazine-1-carbonyl) moiety. It belongs to the class of chromenone-piperazine hybrids, a scaffold recognized in patent literature as sirtuin-modulating compounds [1]. Its molecular formula is C19H22N2O4, with a molecular weight of 342.4 g/mol, an XLogP3 of 2.6, a topological polar surface area (TPSA) of 59.1 Ų, 5 hydrogen bond acceptors, and 0 hydrogen bond donors [2]. These computed properties place it in a moderately lipophilic, high-permeability chemical space distinct from more polar or hydrogen-bond-donating chromenone analogs.

Matches sirtuin modulator pharmacophore (US20150148343A1 patent family)
Moderate lipophilicity and low TPSA support cell permeability assessment
Zero hydrogen bond donors; 5 H-bond acceptors consistent with passive diffusion profiles

Why 915868-21-2 Cannot Be Interchanged with Generic 3-(Piperazine-1-carbonyl)chromen-2-one Analogs


Chromenone-piperazine hybrids form a structurally diverse class where the nature of the N-4 piperazine substituent critically dictates target engagement, selectivity, and physicochemical profile. The 2-methylprop-2-enyl (2-methylallyl) group present in 915868-21-2 confers a unique combination of moderate lipophilicity and the absence of hydrogen bond donors, distinguishing it from analogs bearing phenyl, benzoyl, pyridyl, or simple methyl substituents [1]. Generic substitution with N-methyl (CAS 5651-23-0) , N-2-methylphenyl (CAS not specified) [2], N-benzoyl (CAS not specified) [2], or N-pyridin-2-yl (CAS not specified) analogs would alter both the electronic character and steric bulk at the piperazine terminus, potentially abolishing the sirtuin-modulating activity claimed for chromenone-piperazine scaffolds in the patent family encompassing this compound [1]. The quantitative evidence below demonstrates that 915868-21-2 occupies a distinct lipophilicity-TPSA space that directly impacts membrane permeability and target binding compared to its closest in-class analogs.

N-4 piperazine substituent (2-methylprop-2-enyl) may be critical for sirtuin-modulating activity; generic analogs with methyl, phenyl, or benzoyl groups likely differ in target engagement.
Substitution with N-benzoyl or N-(2-methoxyphenyl) analogs increases H-bond acceptors and TPSA, potentially reducing passive membrane permeability and altering intracellular exposure.
Analogs lacking the chromenone-piperazine-carbonyl linker fall outside the sirtuin modulator patent pharmacophore, raising uncertainty about activity in sirtuin assays.

Quantitative Differentiation Guide for 915868-21-2 Against Closest Chromenone-Piperazine Analogs


XLogP3 Lipophilicity Advantage: 915868-21-2 vs. N-Methyl Analog (CAS 5651-23-0)

915868-21-2 exhibits a computed XLogP3 of 2.6 [1], reflecting its 2-methylprop-2-enyl substituent. In contrast, the N-methyl analog (CAS 5651-23-0) with a smaller, less lipophilic methyl group is predicted to have an XLogP3 approximately 1.0–1.5 units lower (estimated ~1.3–1.6 based on fragment contribution methods) . This ~1.0–1.3 log unit difference translates to a theoretical ~10–20-fold higher octanol-water partition coefficient, indicating significantly enhanced membrane permeation potential for 915868-21-2. No hydrogen bond donors exist in either compound, but the increased lipophilicity of 915868-21-2 may improve passive diffusion across lipid bilayers while maintaining TPSA below the 140 Ų threshold for oral bioavailability [1].

Lipophilicity (XLogP3)
Class-level inference
Target: XLogP3 = 2.6 Comparator: N-methyl analog (CAS 5651-23-0) XLogP3 ≈ 1.3–1.6 (est.) Δ ≈ +1.0 to +1.3
Higher computed logP may support permeability assessment in cell-based assays
Comparator value fragment-based estimate; confirm experimentally
Lipophilicity Membrane Permeability Drug-Likeness

Hydrogen Bond Acceptor/Donor Profile: 915868-21-2 vs. N-Benzoyl and N-(2-Methoxyphenyl) Analogs

915868-21-2 possesses 5 hydrogen bond acceptors (HBA) and 0 hydrogen bond donors (HBD) [1]. The N-benzoyl analog (3-(4-benzoylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one) adds a carbonyl group (total HBA = 6) and the N-(2-methoxyphenyl) analog adds an ether oxygen (total HBA = 6), both increasing polarity. More critically, analogs bearing hydroxyl or secondary amide substituents on the piperazine N-substituent would introduce HBDs, raising TPSA and potentially reducing membrane permeability relative to 915868-21-2, which maintains a TPSA of 59.1 Ų [1], well within the favorable range for passive diffusion [2]. The absence of HBDs in 915868-21-2 may also reduce the likelihood of P-glycoprotein-mediated efflux compared to HBD-containing chromenone analogs [2].

H-Bond Profile
Class-level inference
Target: HBA 5, HBD 0, TPSA 59.1 Ų Comparators (N-benzoyl, N-(2-methoxyphenyl)): HBA 6, HBD 0, TPSA ~68–76 Ų TPSA difference: 9–17 Ų lower for 915868-21-2
Lower TPSA and absence of HBDs support passive diffusion context; may reduce efflux susceptibility
Comparator TPSA estimated; experimental validation recommended
H-Bond Profile Permeability Selectivity

Sirtuin Modulation Scaffold Matching: Chromenone Core and Piperazine Linker in US20150148343A1

The chromenone-piperazine scaffold of 915868-21-2 is encompassed within the general Formula (II) of US Patent Application US20150148343A1 [1], which claims chromenone analogs as sirtuin-modulating compounds for treating metabolic disorders, neurodegenerative diseases, and cancer. The patent specifically highlights the importance of the chromenone core and the N-substituted piperazine moiety as key pharmacophoric elements. Analogs lacking the piperazine-carbonyl linker (e.g., simple chromen-2-ones without the piperazine amide) are not covered by this patent's sirtuin modulation claims. The 2-methylallyl substituent on the piperazine nitrogen represents a specific embodiment within the claimed genus, distinguishing it from unsubstituted or aryl-substituted piperazine variants [1].

Scaffold Match
Supporting evidence
Matches Formula (II) chromenone-piperazine pharmacophore of US20150148343A1
Aligns with sirtuin modulator patent space; simple chromen-2-ones lack this scaffold
Patent claims sirtuin modulation; experimental confirmation needed for this specific compound
Sirtuin Modulation Patent Evidence Scaffold Claim

Optimal Research and Procurement Scenarios for 915868-21-2


Sirtuin-2 (SIRT2) Inhibitor Lead Optimization Programs

915868-21-2 serves as a chromenone-piperazine scaffold for SIRT2 inhibitor development, consistent with the patent claims of US20150148343A1 [1]. Its moderate lipophilicity (XLogP3 = 2.6) and lack of hydrogen bond donors [2] position it as a permeability-optimized starting point for structure-activity relationship (SAR) exploration. Medicinal chemistry teams can leverage the 2-methylallyl group for further functionalization (e.g., epoxidation, thiol-ene click chemistry) to generate focused libraries, while the 6-methoxy substituent provides a handle for metabolic stability tuning.

Cell-Based Phenotypic Screening for Metabolic and Age-Related Disorders

Given the chromenone-piperazine scaffold's claimed utility in treating insulin resistance, metabolic syndrome, and diabetes [1], 915868-21-2 is an appropriate tool compound for phenotypic screening in adipocyte, hepatocyte, or myotube models. Its computed TPSA of 59.1 Ų and XLogP3 of 2.6 [2] predict adequate cell permeability, while the absence of HBDs reduces the risk of efflux transporter recognition, supporting reliable intracellular exposure in prolonged incubation assays.

Chemical Biology Probe for NAD+-Dependent Deacetylase Profiling

915868-21-2 can be employed as a chemotype reference in sirtuin selectivity panels. Its distinct chromenone-piperazine architecture, differentiated from chroman-4-one or benzofuran-based SIRT2 inhibitors [1], makes it valuable for profiling isoform selectivity (SIRT1 vs. SIRT2 vs. SIRT3) and for use in competitive binding assays. Procurement of this specific compound ensures consistency with published patent pharmacophores, enabling cross-study comparability.

Application
Selection Property
Validation Focus
Sirtuin-2 pathway lead optimization studies
Chromenone-piperazine scaffold with 2-methylallyl handle for SAR exploration
Pharmacophore mapping and target engagement assays (not for therapeutic use)
Cell-based metabolic disorder model screening
Moderate lipophilicity, low TPSA, zero HBDs
Intracellular exposure and permeability validation in relevant cell models
Sirtuin isoform selectivity profiling
Distinct chromenone-piperazine chemotype for isoform differentiation
Competitive binding and selectivity panel assays (research use only)
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